Neopine
Description
Neopine (C₁₈H₂₁NO₃) is a benzylisoquinoline alkaloid structurally related to codeine and morphine, primarily identified as a minor byproduct in the biosynthesis of opiates in Papaver somniferum (opium poppy) . It is formed via the reduction of neopinone by codeinone reductase (COR) during morphine biosynthesis. In engineered microbial systems (e.g., Saccharomyces cerevisiae), this compound accumulation becomes significant due to the absence of regulatory enzymes like neopinone isomerase (NISO), which redirects flux toward codeine and morphine in plants . This compound is further metabolized to neomorphine (a structural isomer of morphine) by codeine O-demethylase (CODM) . While this compound is a trace component in natural opium (~0.1% of total alkaloids), its presence in engineered systems highlights challenges in optimizing opiate biosynthesis for pharmaceutical production .
Properties
CAS No. |
467-14-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3/t12-,13+,17+,18+/m1/s1 |
InChI Key |
NNDKZTBFZTWKLA-QISBLDNZSA-N |
SMILES |
CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O |
Canonical SMILES |
CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O |
melting_point |
127.5 °C |
Other CAS No. |
467-14-1 |
Synonyms |
neopine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Enzymatic and Metabolic Divergence
- Role of COR Isoforms: COR variants (e.g., COR-B from P. somniferum Bea's Choice) exhibit higher catalytic activity toward neopinone, increasing neopine production in yeast by 5-fold compared to other isoforms .
- NISO as a Metabolic Switch: NISO converts neopinone to codeinone, reducing this compound accumulation. In yeast, NISO co-expression shifts product ratios from 1:1 (this compound:codeine) to >10:1 (codeine:this compound) .
- CODM Substrate Promiscuity : CODM demethylates both codeine and this compound, but its affinity for codeine is 3-fold higher, limiting neomorphine formation in plants .
Challenges in Heterologous Production
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
